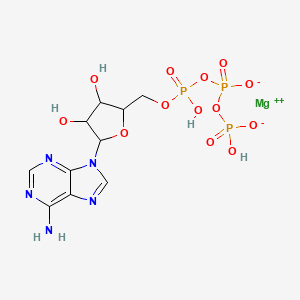

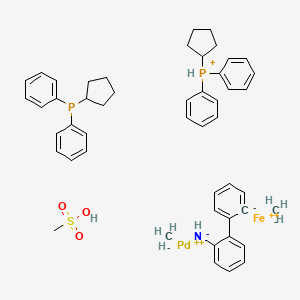

![molecular formula C46H51BrN5O8P B13387529 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2’-deoxycytidine 3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide. It is a valuable chemical compound used in various scientific research fields, particularly in the study of DNA structure and function. This compound is known for its ability to combat viral and bacterial infections, making it indispensable in the research of diseases caused by these microorganisms.

Preparation Methods

The synthesis of 5-Bromo-DC CEP involves a multi-step reaction process. One common synthetic route includes the following steps :

Step 1: Reacting cytidine with pyridine at 20°C for 10 hours.

Step 2: Using 1H-tetrazole and diisopropylamine in dichloromethane under an inert atmosphere at 20°C for 5 hours.

Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. These facilities are equipped with cleanrooms ranging from Class 100 to Class 100,000 to maintain the required standards.

Chemical Reactions Analysis

5-Bromo-DC CEP undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleotide.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include pyridine, 1H-tetrazole, and diisopropylamine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-DC CEP has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.

Biology: The compound is employed in X-ray crystallography to determine DNA structures and in UV-crosslinking experiments to study protein-DNA interactions.

Medicine: It is used in the development of antiviral and antibacterial agents, as well as in diagnostic oncology for radiolabeled nucleoside analogues.

Industry: The compound is used in the production of high-purity nucleotides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Bromo-DC CEP involves its incorporation into DNA, where it can replace natural nucleotides. This incorporation can disrupt normal DNA function, leading to the inhibition of viral and bacterial replication. The compound’s halogenated nature makes it suitable for use in UV-crosslinking experiments, where it forms covalent bonds with target proteins upon exposure to UV light .

Comparison with Similar Compounds

5-Bromo-DC CEP is unique due to its halogenated structure, which imparts specific properties such as photo-lability and suitability for UV-crosslinking. Similar compounds include:

5-Bromo-2’-deoxyuridine: Used in antiviral research and diagnostic oncology.

5-Iodo-2’-deoxyuridine: Another halogenated nucleotide with similar applications in antiviral and cancer research.

These compounds share similar applications but differ in their specific halogen substitutions, which can affect their reactivity and suitability for different experimental conditions.

Properties

Molecular Formula |

C46H51BrN5O8P |

|---|---|

Molecular Weight |

912.8 g/mol |

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54) |

InChI Key |

MEFJNSFIFSEDNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

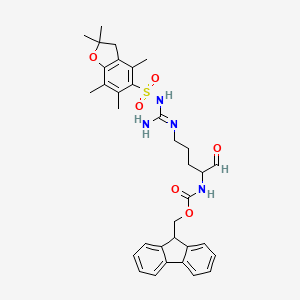

![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)

![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)

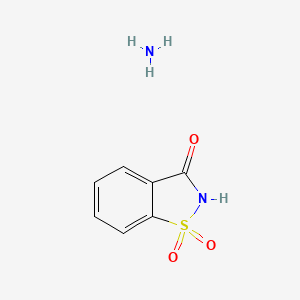

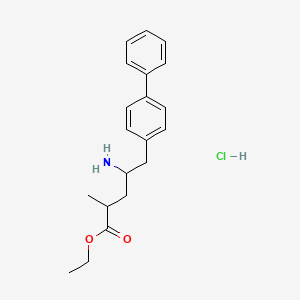

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

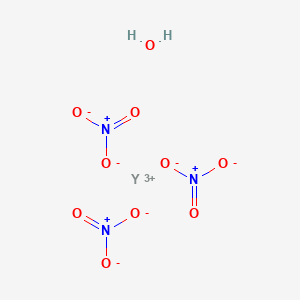

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)